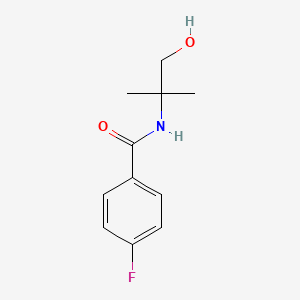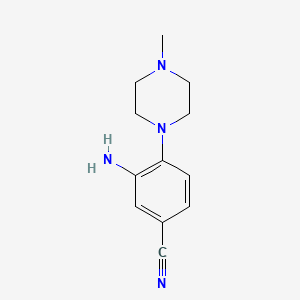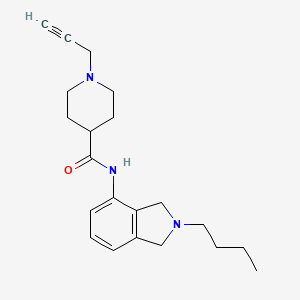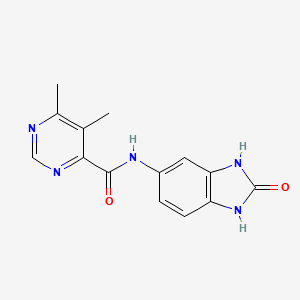![molecular formula C19H14ClN5O3S B2605827 (E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(4-sulfamoylphenyl)prop-2-enamide CAS No. 1181460-95-6](/img/structure/B2605827.png)
(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(4-sulfamoylphenyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(4-sulfamoylphenyl)prop-2-enamide is a synthetic organic compound characterized by its complex structure, which includes a pyrazole ring, a cyano group, and a sulfamoylphenyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(4-sulfamoylphenyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring by reacting 4-chlorophenylhydrazine with an appropriate diketone under acidic conditions.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, often using a cyanating agent like sodium cyanide.
Formation of the Enamide: The final step involves the condensation of the cyano-substituted pyrazole with 4-sulfamoylbenzaldehyde under basic conditions to form the (E)-enamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(4-sulfamoylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and sulfamoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives where the cyano group is reduced to an amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, (E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(4-sulfamoylphenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its therapeutic potential. It may act on specific biological targets, offering possibilities for the treatment of diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(4-sulfamoylphenyl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
相似化合物的比较
Similar Compounds
- (E)-3-[1-(4-bromophenyl)pyrazol-4-yl]-2-cyano-N-(4-sulfamoylphenyl)prop-2-enamide
- (E)-3-[1-(4-methylphenyl)pyrazol-4-yl]-2-cyano-N-(4-sulfamoylphenyl)prop-2-enamide
- (E)-3-[1-(4-fluorophenyl)pyrazol-4-yl]-2-cyano-N-(4-sulfamoylphenyl)prop-2-enamide
Uniqueness
(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(4-sulfamoylphenyl)prop-2-enamide is unique due to the presence of the 4-chlorophenyl group, which can influence its biological activity and chemical reactivity. This structural feature may confer distinct properties compared to its analogs, such as different binding affinities to biological targets or varied reactivity in chemical reactions.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(4-sulfamoylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O3S/c20-15-1-5-17(6-2-15)25-12-13(11-23-25)9-14(10-21)19(26)24-16-3-7-18(8-4-16)29(22,27)28/h1-9,11-12H,(H,24,26)(H2,22,27,28)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSJSDZLQOPBKG-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=CC2=CN(N=C2)C3=CC=C(C=C3)Cl)C#N)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)/C(=C/C2=CN(N=C2)C3=CC=C(C=C3)Cl)/C#N)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2605745.png)

![2-(4-fluorobenzyl)-4-(3-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2605749.png)
![7-(3-ethoxypropyl)-6-imino-N-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2605750.png)
![(5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-yl)methanamine](/img/structure/B2605751.png)
![3-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-4-carbonitrile](/img/structure/B2605752.png)


![3-Methylthieno[2,3-d]triazole-5-carboxylic acid](/img/structure/B2605757.png)
![N,5-dimethyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-1,2-oxazole-3-carboxamide](/img/structure/B2605758.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]acetamide](/img/structure/B2605762.png)

